molecular formula C12H14O3 B182916 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid CAS No. 91496-98-9

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Cat. No.: B182916
CAS No.: 91496-98-9
M. Wt: 206.24 g/mol
InChI Key: ZJLIHMQROANPCJ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is known for its unique structure, which includes an indene moiety linked to a propanoic acid group via an ether linkage. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkage allows for nucleophilic substitution reactions, where the indene moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The indene moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is unique due to its specific ether linkage and propanoic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLIHMQROANPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326109
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91496-98-9
Record name 91496-98-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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